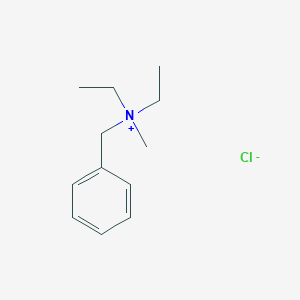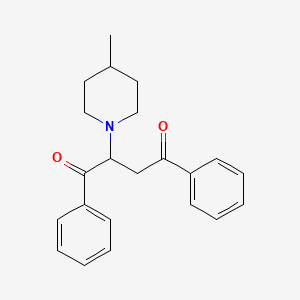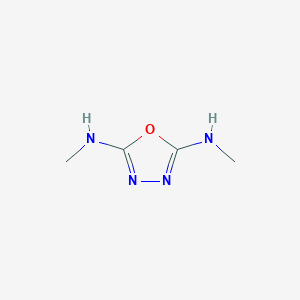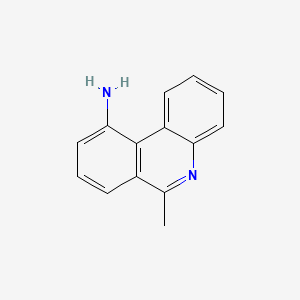
N-Benzyl-N-ethyl-N-methylethanaminium chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Benzyl-N-ethyl-N-methylethanaminium chloride: is a quaternary ammonium compound with the molecular formula C12H20ClN . This compound is known for its applications in various fields, including organic synthesis, pharmaceuticals, and industrial processes. It is characterized by the presence of a benzyl group, an ethyl group, and a methyl group attached to the nitrogen atom, making it a versatile intermediate in chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyl-N-ethyl-N-methylethanaminium chloride typically involves the quaternization of N-Benzyl-N-ethyl-N-methylethanamine with a suitable alkylating agent, such as methyl chloride. The reaction is carried out under controlled conditions to ensure high yield and purity of the product. The general reaction can be represented as follows:
N-Benzyl-N-ethyl-N-methylethanamine+Methyl chloride→N-Benzyl-N-ethyl-N-methylethanaminium chloride
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale quaternization reactions. The process is optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent reaction conditions. The use of high-purity reagents and advanced purification techniques ensures the quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
N-Benzyl-N-ethyl-N-methylethanaminium chloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles.
Oxidation Reactions: Under specific conditions, the compound can be oxidized to form corresponding oxides.
Reduction Reactions: It can also undergo reduction reactions to yield different amine derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as hydroxide ions, alkoxides, and amines. The reactions are typically carried out in polar solvents like water or alcohols.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under controlled temperature and pH conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed, often in anhydrous solvents.
Major Products Formed
Substitution Reactions: The major products include substituted ammonium salts.
Oxidation Reactions: The products are usually oxides or hydroxylated derivatives.
Reduction Reactions: The primary products are reduced amine derivatives.
Aplicaciones Científicas De Investigación
N-Benzyl-N-ethyl-N-methylethanaminium chloride has a wide range of applications in scientific research:
Chemistry: It is used as a phase transfer catalyst in organic synthesis, facilitating the transfer of reactants between different phases.
Biology: The compound is employed in the study of cell membrane dynamics and ion transport mechanisms.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those with antimicrobial and antifungal properties.
Industry: The compound is utilized in the production of surfactants, disinfectants, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of N-Benzyl-N-ethyl-N-methylethanaminium chloride involves its interaction with biological membranes and proteins. The compound can disrupt cell membranes by integrating into the lipid bilayer, leading to increased permeability and cell lysis. Additionally, it can interact with specific proteins, altering their function and activity. The molecular targets include membrane-bound enzymes and ion channels, which are crucial for maintaining cellular homeostasis.
Comparación Con Compuestos Similares
Similar Compounds
N-Benzyl-N-methylethanolamine: A related compound with similar structural features but different functional groups.
N-Benzyl-N-ethyl-N-methylamine: Another quaternary ammonium compound with comparable properties.
Uniqueness
N-Benzyl-N-ethyl-N-methylethanaminium chloride is unique due to its specific combination of benzyl, ethyl, and methyl groups attached to the nitrogen atom. This unique structure imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields. Its ability to act as a phase transfer catalyst and its antimicrobial properties set it apart from other similar compounds.
Propiedades
Número CAS |
5197-81-9 |
|---|---|
Fórmula molecular |
C12H20ClN |
Peso molecular |
213.75 g/mol |
Nombre IUPAC |
benzyl-diethyl-methylazanium;chloride |
InChI |
InChI=1S/C12H20N.ClH/c1-4-13(3,5-2)11-12-9-7-6-8-10-12;/h6-10H,4-5,11H2,1-3H3;1H/q+1;/p-1 |
Clave InChI |
MJFAFTCWHINPPV-UHFFFAOYSA-M |
SMILES canónico |
CC[N+](C)(CC)CC1=CC=CC=C1.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-(4-fluorophenyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole](/img/structure/B14745796.png)
![(1R,9R,10R,11S)-4-methoxy-17-methyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-triene-3,11-diol](/img/structure/B14745804.png)
![5-[(E)-inden-1-ylidenemethyl]-1,3-benzodioxole](/img/structure/B14745805.png)
![2-[2-Hydroxyethyl(phenyl)phosphanyl]ethanol](/img/structure/B14745811.png)
![N-[(Z)-(2-chlorophenyl)methylideneamino]pyridin-2-amine](/img/structure/B14745823.png)

![ethyl (5E)-4-hydroxy-5-[[3-hydroxy-4-[2-[2-[2-[2-[4-[3-[6-[6-(4-methylpiperazin-1-yl)-1H-benzimidazol-2-yl]-1H-benzimidazol-2-yl]phenoxy]butanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]phenyl]methylidene]-2-phenyliminothiophene-3-carboxylate](/img/structure/B14745847.png)
![1-Piperidin-1-yl-2-[(3-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]butan-1-one](/img/structure/B14745861.png)
![[(2R,3R,4R,5R)-5-[5-(benzylcarbamoyl)-2,4-dioxopyrimidin-1-yl]-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-methoxyoxolan-3-yl] acetate](/img/structure/B14745866.png)



